molecular formula C12H12N2O B2490254 2-(4-Methylphenoxy)-3-pyridinamine CAS No. 353257-52-0

2-(4-Methylphenoxy)-3-pyridinamine

Cat. No.: B2490254
CAS No.: 353257-52-0
M. Wt: 200.241
InChI Key: NDCFOIJNPBIOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)-3-pyridinamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

Pyridinols and pyridinamines, like 2-(4-Methylphenoxy)-3-pyridinamine, are significant intermediates in the chemical industry. They are in demand as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The use of enzymes or whole cells for the preparation of hydroxylated pyridines, such as aminopyridinols, offers an attractive alternative to traditional chemical synthesis methods. Burkholderia sp. MAK1 has shown the ability to convert various pyridin-2-amines into hydroxyl derivatives, demonstrating the potential for bio-based production of such compounds (Stankevičiūtė et al., 2016).

Synthesis of Pyridine Derivatives for Biological Studies

Pyridine derivatives, including this compound, have been synthesized for use in biological studies due to their potential mutagenic and carcinogenic properties. For instance, 5-Phenyl-2-pyridinamine, a structurally related compound, has been synthesized in various ways to make it available for biological research. This highlights the importance of such compounds in toxicological and pharmacological studies (Stavenuiter et al., 1985).

Chiral Pyridine-Based Macrobicyclic Clefts

Chiral pyridine-based macrobicyclic clefts, related to this compound, have been synthesized and studied for their ability to recognize ammonium salts enantiomerically. These compounds demonstrate potential applications in chiral recognition and separation processes, which are crucial in various fields including pharmaceuticals and fine chemicals (Hellier et al., 1996).

NMR Spectroscopic Studies

NMR spectroscopy has been used to study the structure of pyridine derivatives, which are closely related to this compound. These studies provide valuable insights into the molecular structure and electronic properties of pyridine derivatives, enhancing our understanding of their behavior in various chemical and biological contexts (Vögeli & Philipsborn, 1973).

Phosphine-Catalyzed Annulation for Pyridine Derivatives

Phosphine-catalyzed [4 + 2] annulation has been utilized to synthesize tetrahydropyridines, a class of compounds related to this compound. This method offers a highly efficient and regioselective approach for creating complex pyridine derivatives, which have potential applications in various synthetic and medicinal chemistry endeavors (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylphenoxy)-3-pyridinamine is the carotenoid biosynthetic pathway . This pathway is essential for the assembly of the photosynthetic apparatus in green plants . Carotenoids, the products of this pathway, are crucial components of the photosynthetic reaction centers and the antenna .

Mode of Action

This compound interacts with its targets in the carotenoid biosynthetic pathway . It inhibits the formation of cyclic carotenoids, which are essential for efficient photoprotection . This inhibition leads to a decline in photosynthetic activity .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of carotenoid synthesis by this compound prevents the formation of enough carotenoids to ensure efficient photoprotection . This leads to the degradation of chlorophyll depending on the intensity of illumination .

Pharmacokinetics

Related compounds have been shown to undergo rapid oxidative metabolism in vitro . In rat and dog pharmacokinetic studies, these compounds are rapidly converted to their component carboxylic acid and secondary amine .

Result of Action

The result of the action of this compound is the typical bleaching symptoms in plants . This is due to the degradation of chlorophyll, which depends on the intensity of illumination . The herbicidal effect caused by all compounds, including this compound, which inhibit the formation of cyclic carotenoids, is the decline of photosynthetic activity .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 2-(4-Methylphenoxy)-3-pyridinamine on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to alterations in the biochemical pathways within the cell, affecting the cell’s function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models At certain thresholds, it may exhibit toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect the compound’s localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This localization can be directed by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Properties

IUPAC Name

2-(4-methylphenoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCFOIJNPBIOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.